molecular formula C13H22O10 B157825 Methylcarrabioside CAS No. 131216-94-9

Methylcarrabioside

Cat. No. B157825
M. Wt: 338.31 g/mol
InChI Key: TULXNGMSCFHMKM-OTKCETCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcarrabioside is a carbohydrate derivative that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a methylated derivative of carrabioside, a rare sugar that is naturally found in some plants and bacteria. Methylcarrabioside has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of methylcarrabioside is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activation of the NF-kappaB signaling pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

Methylcarrabioside has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in mice. However, more studies are needed to fully understand its effects on human health.

Advantages And Limitations For Lab Experiments

Methylcarrabioside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to use in cell culture experiments. However, one of the limitations of using methylcarrabioside in lab experiments is its high cost. It is also not widely available, which may limit its use in some research settings.

Future Directions

There are several future directions for research on methylcarrabioside. One area of research is its potential applications in medicine. More studies are needed to fully understand its antitumor and antiviral properties and to determine its potential as a therapeutic agent. Another area of research is its potential as a plant growth regulator and biopesticide. Studies are needed to determine its effectiveness in controlling pests and diseases in crops. Finally, more studies are needed to fully understand its mechanism of action and its effects on human health.

Synthesis Methods

Methylcarrabioside can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of carrabioside with methyl iodide in the presence of a base. The reaction yields methylcarrabioside along with some side products. The purity of the product can be improved by using purification techniques such as column chromatography.

Scientific Research Applications

Methylcarrabioside has potential applications in various fields such as medicine, food, and agriculture. In medicine, it has been studied for its antitumor and antiviral properties. Studies have shown that methylcarrabioside can inhibit the growth of cancer cells and prevent the replication of viruses such as HIV and herpes simplex virus. In food, it can be used as a low-calorie sweetener due to its sweetness and low glycemic index. In agriculture, it can be used as a plant growth regulator and a biopesticide.

properties

CAS RN

131216-94-9

Product Name

Methylcarrabioside

Molecular Formula

C13H22O10

Molecular Weight

338.31 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1

InChI Key

TULXNGMSCFHMKM-OTKCETCXSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O

synonyms

methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
methyl alpha-carrabioside
methylcarrabioside

Origin of Product

United States

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